molecular formula C25H20O B14547202 Indeno[2,1-b]pyran, 2,3,4-trimethyl-9-(2-naphthalenyl)- CAS No. 62225-18-7

Indeno[2,1-b]pyran, 2,3,4-trimethyl-9-(2-naphthalenyl)-

Cat. No.: B14547202
CAS No.: 62225-18-7
M. Wt: 336.4 g/mol
InChI Key: ULISDKLHAJDNOD-UHFFFAOYSA-N
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Description

Indeno[2,1-b]pyran, 2,3,4-trimethyl-9-(2-naphthalenyl)- is a complex organic compound with the molecular formula C25H20O. This compound is characterized by its unique structure, which includes multiple aromatic rings and a pyran moiety. It is known for its photochromic properties, meaning it can change color when exposed to light, making it useful in various applications such as photochromic lenses and other optical devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indeno[2,1-b]pyran, 2,3,4-trimethyl-9-(2-naphthalenyl)- typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-naphthol with a suitable indanone derivative in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent such as toluene or ethanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring high purity and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

Indeno[2,1-b]pyran, 2,3,4-trimethyl-9-(2-naphthalenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Indeno[2,1-b]pyran, 2,3,4-trimethyl-9-(2-naphthalenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Indeno[2,1-b]pyran, 2,3,4-trimethyl-9-(2-naphthalenyl)- exerts its effects is primarily through its photochromic properties. Upon exposure to UV light, the compound undergoes a reversible ring-opening reaction, leading to the formation of colored merocyanine forms. These forms can revert to the original closed structure in the absence of light, allowing for repeated cycles of color change. The molecular targets and pathways involved include the cleavage and reformation of the C-O bond in the pyran ring .

Comparison with Similar Compounds

Similar Compounds

  • Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-4-methyl-2-(4-methylphenyl)
  • Indeno[3a,4-b]oxiren-2-ol, octahydro-4a-methyl-5-[(tetrahydro-2H-pyran-2-yl)oxy]-

Uniqueness

Indeno[2,1-b]pyran, 2,3,4-trimethyl-9-(2-naphthalenyl)- stands out due to its enhanced photochromic properties, including faster color fading rates and larger fluorescence quantum yields compared to other naphthopyran derivatives. These properties make it particularly suitable for applications requiring rapid and reversible color changes .

Properties

CAS No.

62225-18-7

Molecular Formula

C25H20O

Molecular Weight

336.4 g/mol

IUPAC Name

2,3,4-trimethyl-9-naphthalen-2-ylindeno[2,1-b]pyran

InChI

InChI=1S/C25H20O/c1-15-16(2)23-21-10-6-7-11-22(21)24(25(23)26-17(15)3)20-13-12-18-8-4-5-9-19(18)14-20/h4-14H,1-3H3

InChI Key

ULISDKLHAJDNOD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C3=CC=CC=C3C2=C1C)C4=CC5=CC=CC=C5C=C4)C

Origin of Product

United States

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